molecular formula C9H12O4S2 B2471275 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid CAS No. 306293-86-7

5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid

Cat. No.: B2471275
CAS No.: 306293-86-7
M. Wt: 248.31
InChI Key: ICNMIDYXOGQVOC-UHFFFAOYSA-N
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Description

5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid: is an organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. The presence of the sulfonyl group and the carboxylic acid group in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid typically involves the sulfonylation of thiophene derivatives followed by carboxylation. One common method involves the reaction of thiophene with 2-methyl-propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete sulfonylation. The resulting sulfonylated thiophene is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium or nickel.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the sulfonylation and carboxylation processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, alcohols, pyridine, triethylamine, dichloromethane as solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Chemistry: 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new thiophene-based materials for electronic and optoelectronic applications.

Biology: In biological research, this compound is used to study the effects of sulfonyl and carboxyl groups on the biological activity of thiophene derivatives. It serves as a model compound for investigating the interactions of thiophene-based drugs with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with anti-inflammatory, antimicrobial, or anticancer properties. Its unique structure allows for the exploration of new pharmacophores and drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes, pigments, and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, enhancing binding affinity and specificity. The thiophene ring provides aromatic stability and can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2,4-dicarbaldehyde
  • 2-(2-Methyl-propane-2-sulfonyl)-benzaldehyde
  • 2-Methylpropane-2-sulfonamide

Comparison: Compared to other similar compounds, 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid is unique due to the presence of both sulfonyl and carboxylic acid groups on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications. The compound’s structure provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Properties

IUPAC Name

5-tert-butylsulfonylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S2/c1-9(2,3)15(12,13)7-5-4-6(14-7)8(10)11/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNMIDYXOGQVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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